molecular formula C13H10ClNO4 B2500156 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid CAS No. 27563-39-9

2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid

Cat. No.: B2500156
CAS No.: 27563-39-9
M. Wt: 279.68
InChI Key: MRUSKBUGIISWRQ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound features a naphthoquinone core with a chloro substituent and an amino acid side chain, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an appropriate amino acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinones, and amino acid conjugates .

Scientific Research Applications

2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, leading to cell death. Additionally, the compound may inhibit specific enzymes and disrupt metabolic pathways, contributing to its antibacterial and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-6(13(18)19)15-10-9(14)11(16)7-4-2-3-5-8(7)12(10)17/h2-6,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSKBUGIISWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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